molecular formula C17H15ClN4O3S B2735289 2-chloro-N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide CAS No. 1021108-37-1

2-chloro-N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide

Cat. No. B2735289
CAS RN: 1021108-37-1
M. Wt: 390.84
InChI Key: IPYVKGQZFZMNSF-UHFFFAOYSA-N
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Description

2-chloro-N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide, also known as compound X, is a novel chemical compound with potential applications in scientific research. It belongs to the family of pyridazinone derivatives and has been synthesized using a multi-step synthetic route.

Scientific Research Applications

Oxidation Processes and Mechanistic Insights

  • Research has demonstrated the selective oxidation of hydrocarbons by aqueous solutions of chloroplatinum(II) and chloroplatinum(IV) salts, exploring the reactivity and mechanistic pathways of different sulfonamide compounds. This study, although not directly mentioning the specific compound, sheds light on the broader chemical reactions and potential applications of similar sulfonamide derivatives in catalytic processes and synthetic chemistry (Labinger et al., 1993).

Anticancer Activity

  • A series of novel pyridazinone derivatives bearing benzenesulfonamide moiety has been synthesized, with some derivatives showing remarkable anticancer activity against various human cancer cell lines. This indicates the potential of sulfonamide derivatives, such as the compound , in developing new anticancer agents (Rathish et al., 2012).

Antimicrobial and Antifungal Activities

  • Arylazopyrazole pyrimidone clubbed heterocyclic compounds, including sulfonamide derivatives, have been synthesized and evaluated for their antimicrobial activity against various bacteria and fungi. This research suggests the utility of sulfonamide compounds in addressing microbial resistance and developing new antimicrobial agents (Sarvaiya et al., 2019).

Molecular and Supramolecular Structures

  • The study of N-[2-(pyridin-2-yl)ethyl]-derivatives of methane-, benzene-, and toluenesulfonamide has provided insights into their molecular and supramolecular structures, offering a foundation for further exploration of their reactivity, binding, and potential applications in coordination chemistry and beyond (Jacobs et al., 2013).

Oxidation Protocols and Synthetic Applications

  • A mild and selective oxidation protocol using N-chloro-N-(phenylsulfonyl)benzenesulfonamide for alcohols and ethers has been developed, highlighting the versatility of sulfonamide compounds in facilitating chemoselective transformations and their potential in synthetic organic chemistry (Palav et al., 2021).

properties

IUPAC Name

2-chloro-N-[2-(6-oxo-3-pyridin-3-ylpyridazin-1-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN4O3S/c18-14-5-1-2-6-16(14)26(24,25)20-10-11-22-17(23)8-7-15(21-22)13-4-3-9-19-12-13/h1-9,12,20H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPYVKGQZFZMNSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CN=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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